molecular formula C24H16BrFN4O B12018428 6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12018428
M. Wt: 475.3 g/mol
InChI Key: CPLSLZTVOXQSOP-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines This compound is characterized by its unique structure, which includes bromophenyl and fluorophenyl groups attached to a chromeno-triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the chromeno-triazolo-pyrimidine core. Common reagents used in these reactions include bromobenzene, fluorobenzene, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different halogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
  • 6-(3-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
  • 6-(3-iodophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H16BrFN4O

Molecular Weight

475.3 g/mol

IUPAC Name

9-(3-bromophenyl)-11-(4-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16BrFN4O/c25-16-5-3-4-15(12-16)23-20-21(18-6-1-2-7-19(18)31-23)29-24-27-13-28-30(24)22(20)14-8-10-17(26)11-9-14/h1-13,22-23H,(H,27,28,29)

InChI Key

CPLSLZTVOXQSOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(O2)C6=CC(=CC=C6)Br

Origin of Product

United States

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